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Compound of Interest

Compound Name: 2-Oxoindoline-5-carbonitrile

Cat. No.: B1586873 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Oxoindoline-5-carbonitrile (also known as 5-Cyanooxindole), a key heterocyclic scaffold in

medicinal chemistry and drug development. This document is intended for researchers,

scientists, and professionals, offering a consolidated resource for its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The inherent

value of 2-Oxoindoline-5-carbonitrile lies in its versatile structure, featuring a lactam, a nitrile

group, and an aromatic ring, making it a valuable intermediate for the synthesis of a wide range

of biologically active molecules.[1] An accurate understanding of its spectroscopic profile is

paramount for its unambiguous identification, characterization, and quality control in synthetic

and medicinal chemistry workflows.

Molecular Structure and Key Features
2-Oxoindoline-5-carbonitrile possesses a rigid bicyclic structure with key functional groups

that give rise to its characteristic spectroscopic signatures. The strategic placement of the

electron-withdrawing nitrile group on the aromatic ring significantly influences the electronic

environment of the entire molecule, which is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 2-Oxoindoline-5-carbonitrile, both ¹H and ¹³C NMR provide a detailed map of

the molecular framework.
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¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of 2-Oxoindoline-5-carbonitrile is expected to exhibit distinct

signals corresponding to the aromatic protons, the methylene protons of the lactam ring, and

the amide proton. The chemical shifts are influenced by the electron-withdrawing nature of the

carbonyl and nitrile groups.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.8 Singlet 1H N-H

~7.8 Singlet 1H Ar-H (H4)

~7.6 Doublet 1H Ar-H (H6)

~7.0 Doublet 1H Ar-H (H7)

~3.6 Singlet 2H -CH₂-

Interpretation and Causality:

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~10.8

ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group. Its

chemical shift can be sensitive to concentration and residual water in the solvent.

The aromatic protons will appear in the region of ~7.0-7.8 ppm. The proton at the C4 position

(H4), being ortho to the nitrile group, is anticipated to be the most deshielded and may

appear as a singlet or a narrow doublet. The protons at C6 and C7 will likely appear as

doublets, with their coupling constants reflecting their ortho relationship.

The methylene protons (-CH₂-) at the C3 position are expected to be observed as a sharp

singlet around 3.6 ppm. The equivalence of these two protons is due to the planarity of the

ring system.

¹³C NMR (Carbon-13 NMR) Spectroscopy
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The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the

molecule. The presence of the carbonyl, nitrile, and aromatic carbons will be clearly indicated

by their characteristic chemical shifts.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Assignment

~175.0 C=O (C2)

~145.0 Ar-C (C7a)

~135.0 Ar-C (C6)

~130.0 Ar-C (C4)

~125.0 Ar-C (C3a)

~119.0 -C≡N

~110.0 Ar-C (C7)

~105.0 Ar-C (C5)

~35.0 -CH₂- (C3)

Interpretation and Causality:

The carbonyl carbon (C2) is expected to resonate at a significantly downfield position

(~175.0 ppm), which is characteristic of amide carbonyls.

The aromatic carbons will appear in the typical range of 105-145 ppm. The carbon attached

to the nitrile group (C5) is expected to have a relatively upfield chemical shift for a

substituted aromatic carbon, while the quaternary carbons (C3a and C7a) will also be

identifiable.

The nitrile carbon (-C≡N) will have a distinct chemical shift around 119.0 ppm.

The methylene carbon (C3) will be observed at a more upfield position (~35.0 ppm).
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Oxoindoline-5-carbonitrile will be dominated by the

characteristic absorption bands of the amide and nitrile functionalities.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

~2230 Strong, Sharp C≡N Stretch

~1710 Strong, Sharp C=O Stretch (Amide I)

~1620 Medium C=C Aromatic Stretch

~1480 Medium C-H Bend (Methylene)

Interpretation and Causality:

The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak

around 3300 cm⁻¹.

A strong and sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile

group (C≡N). The conjugation with the aromatic ring slightly lowers this frequency from that

of a simple alkyl nitrile.[2]

The carbonyl (C=O) stretching vibration of the lactam (a cyclic amide) will give rise to a very

strong and sharp peak around 1710 cm⁻¹. This is a key diagnostic peak for the oxindole

core.

The spectrum will also feature characteristic absorptions for the aromatic C=C stretching and

C-H bending vibrations.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

m/z Interpretation

158 [M]⁺˙ (Molecular Ion)

130 [M - CO]⁺˙

103 [M - CO - HCN]⁺˙

Interpretation of Fragmentation Pattern:

The molecular ion peak ([M]⁺˙) for 2-Oxoindoline-5-carbonitrile (C₉H₆N₂O) is expected at

m/z 158, corresponding to its molecular weight.[3]

A common fragmentation pathway for oxindoles is the loss of a neutral molecule of carbon

monoxide (CO) from the lactam ring, which would result in a fragment ion at m/z 130.

Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the nitrile

group and the pyrrole ring, leading to a fragment at m/z 103.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A solution of 2-Oxoindoline-5-carbonitrile (typically 5-10 mg) is prepared in a deuterated

solvent (e.g., DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired

on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with

chemical shifts referenced to the residual solvent peak. For ¹³C NMR, a proton-decoupled

experiment is typically performed to simplify the spectrum and enhance the signal-to-noise

ratio.
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Infrared (IR) Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR

spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the

spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean

ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)
For Electron Ionization Mass Spectrometry (EI-MS), a small amount of the sample is introduced

into the instrument, where it is vaporized and bombarded with a high-energy electron beam,

causing ionization and fragmentation. The resulting ions are then separated based on their

mass-to-charge ratio. For Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is

dissolved in a suitable solvent and introduced into the mass spectrometer through a charged

capillary, generating ions that are then analyzed.

Visualizations
Molecular Structure of 2-Oxoindoline-5-carbonitrile
Caption: 2D structure of 2-Oxoindoline-5-carbonitrile.

Predicted Mass Spectrometry Fragmentation Pathway
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Caption: Predicted fragmentation of 2-Oxoindoline-5-carbonitrile in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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